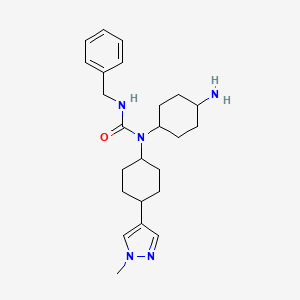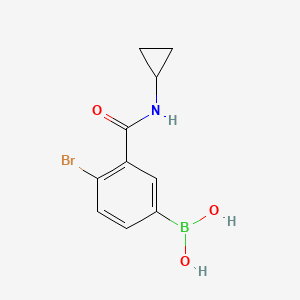
2,7-Anthracenedisulfonic acid, 9,10-dihydro-1,8-dihydroxy-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) is an organic compound belonging to the anthraquinone family. It is known for its redox properties and is used in various electrochemical applications, particularly in redox flow batteries. The compound’s structure consists of an anthraquinone core with hydroxyl and sulfonic acid groups, which contribute to its solubility and electrochemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DHAQDS can be synthesized through the sulfonation of 1,8-dihydroxyanthraquinone. The process involves the introduction of sulfonic acid groups into the anthraquinone structure. Typically, the reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective sulfonation at the desired positions.
Industrial Production Methods
Industrial production of DHAQDS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The sulfonation reaction is followed by purification steps such as crystallization and filtration to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DHAQDS undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: DHAQDS can participate in redox reactions, where it can be reduced to its hydroquinone form and oxidized back to the quinone form.
Substitution Reactions: The hydroxyl and sulfonic acid groups in DHAQDS can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. These reactions are typically carried out in aqueous solutions under controlled pH conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Redox Reactions: The major products are the reduced hydroquinone form and the oxidized quinone form of DHAQDS.
Substitution Reactions: Depending on the substituents introduced, various derivatives of DHAQDS can be formed, each with unique properties.
Applications De Recherche Scientifique
DHAQDS has a wide range of applications in scientific research:
Chemistry: Used as a redox-active material in electrochemical studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to generate reactive oxygen species.
Industry: Utilized in redox flow batteries for energy storage applications due to its high solubility and stable redox properties.
Mécanisme D'action
DHAQDS exerts its effects primarily through redox reactions. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, DHAQDS can interact with cellular components to generate reactive oxygen species, which can induce oxidative stress and affect cellular functions. The molecular targets and pathways involved include enzymes and proteins that participate in redox signaling and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthraquinone-2-sulfonic acid (AQS)
- Alizarin Red S (ARS)
- 1,4-Dihydroxyanthraquinone-2,3-dimethylsulfonic acid (DHAQDMS)
Uniqueness of DHAQDS
DHAQDS stands out due to its high solubility in aqueous solutions and its stable redox properties. Compared to other anthraquinone derivatives, DHAQDS offers a balance of redox potential and solubility, making it particularly suitable for applications in redox flow batteries. Its unique combination of functional groups allows for versatile chemical modifications, enhancing its applicability in various fields.
Propriétés
Formule moléculaire |
C14H8O10S2 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H8O10S2/c15-11-5-1-3-7(25(19,20)21)12(16)9(5)14(18)10-6(11)2-4-8(13(10)17)26(22,23)24/h1-4,16-17H,(H,19,20,21)(H,22,23,24) |
Clé InChI |
YHIUFLAYHWBDLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)







![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)



